molecular formula C20H20N2O5S B2775339 3-methyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide CAS No. 950238-03-6

3-methyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide

Cat. No.: B2775339
CAS No.: 950238-03-6
M. Wt: 400.45
InChI Key: RUQTZUURGKOHKU-UHFFFAOYSA-N
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Description

3-methyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The morpholinosulfonyl group is introduced through a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Affecting Gene Expression: Altering the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds such as psoralen and 8-methoxypsoralen share the benzofuran core and exhibit similar biological activities.

    Morpholine Derivatives: Compounds containing the morpholine group, such as morpholine-4-sulfonamide, have comparable chemical properties.

Uniqueness

3-methyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-methyl-N-(4-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-14-17-4-2-3-5-18(17)27-19(14)20(23)21-15-6-8-16(9-7-15)28(24,25)22-10-12-26-13-11-22/h2-9H,10-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQTZUURGKOHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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